1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 1-[(tert-butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid follows IUPAC guidelines for polycyclic compounds with multiple substituents. The parent structure is piperidine , a six-membered saturated ring containing one nitrogen atom. Numbering begins at the nitrogen atom (position 1), with subsequent positions assigned clockwise. At position 1, the nitrogen is substituted with a tert-butoxycarbonyl (Boc) protecting group, denoted as 1-[(tert-butoxy)carbonyl]. Position 3 hosts a carboxylic acid group (-carboxylic acid), while position 5 is modified by a 4-(propan-2-yl)piperazin-1-yl substituent.
The piperazine moiety itself is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The prefix 4-(propan-2-yl) indicates an isopropyl group attached to the piperazine’s nitrogen at position 4. This hierarchical nomenclature ensures unambiguous identification of the compound’s structure, aligning with conventions observed in PubChem entries for analogous Boc-protected piperidine derivatives. For example, 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (CID 581831) shares a similar naming framework, emphasizing the Boc group’s position and the carboxylic acid’s location.
Molecular Geometry Analysis: Piperidine-Piperazine Hybrid Framework
The molecular architecture of this compound is defined by the interplay between its piperidine and piperazine rings. Piperidine adopts a chair conformation, with the Boc group at position 1 occupying an equatorial orientation to minimize steric strain. The piperazine ring, connected to position 5 of the piperidine, typically exists in a chair or boat conformation, depending on substituent effects. The isopropyl group at the piperazine’s position 4 introduces steric bulk, favoring a chair conformation with axial positioning to reduce van der Waals repulsions.
Key bond angles and distances include:
- Piperidine ring : C-N-C angles of ~111°, consistent with sp³ hybridization at nitrogen.
- Piperazine ring : N-N distances of 1.45–1.50 Å, characteristic of single bonds between nitrogen atoms.
- Carboxylic acid group : The C=O bond length in the carboxylic acid moiety is approximately 1.21 Å, typical for carbonyl groups.
The hybrid framework’s rigidity is influenced by intramolecular hydrogen bonding between the piperazine’s secondary nitrogen and the carboxylic acid’s hydroxyl group. This interaction stabilizes the molecule in a folded conformation, as evidenced by computational models of related Boc-protected piperidinecarboxylic acids.
Stereochemical Considerations in the Carboxylic Acid-Piperazine Conformation
Stereochemistry plays a critical role in defining the compound’s three-dimensional structure. The piperidine ring contains two stereocenters at positions 2 and 6 (if substituted), but in this case, the carboxylic acid at position 3 and the piperazine at position 5 introduce additional stereochemical complexity. The carboxylic acid group at position 3 resides in a pseudoaxial orientation due to steric interactions with the Boc group, as observed in analogous piperidine-3-carboxylic acid derivatives.
The piperazine substituent at position 5 introduces two potential stereochemical outcomes:
- Configuration at the piperazine nitrogen : The isopropyl group at position 4 of the piperazine can adopt either an R or S configuration, influencing the overall molecule’s chirality.
- Conformational isomerism : The piperazine ring can interconvert between chair and twist-boat conformations, though the isopropyl group favors a chair conformation with equatorial positioning.
Stereoselective synthesis routes, such as those involving chiral catalysts or enantiopure starting materials, are often required to isolate specific stereoisomers. For instance, asymmetric hydrogenation of imine intermediates has been used to generate enantiomerically enriched piperidine derivatives. Additionally, the Boc group’s presence can shield one face of the piperidine ring during reactions, leading to preferential formation of one stereoisomer over another.
The compound’s stereochemical profile is further complicated by the potential for atropisomerism in the piperazine-piperidine linkage. Restricted rotation around the C-N bond connecting the two rings could result in distinct axial and equatorial conformers, though computational studies suggest a low energy barrier (~10–15 kcal/mol) for rotation, making atropisomers transient under standard conditions.
Properties
Molecular Formula |
C18H33N3O4 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(4-propan-2-ylpiperazin-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H33N3O4/c1-13(2)19-6-8-20(9-7-19)15-10-14(16(22)23)11-21(12-15)17(24)25-18(3,4)5/h13-15H,6-12H2,1-5H3,(H,22,23) |
InChI Key |
YNSVWBKCQMGMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: This step usually involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Functionalization: The isopropyl group is added using alkylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Boc-Protected Piperidine Carboxylic Acid Derivatives
Key Structural Variations :
- 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid (CAS: 98303-20-9): Lacks the 4-isopropylpiperazine substituent, simplifying its use in peptide synthesis. Molecular weight: 243.3 g/mol .
- 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid: Incorporates a thiazole ring, increasing aromaticity and rigidity.
Impact of Substituents :
The absence of the piperazine group in simpler analogs reduces molecular complexity but limits interactions with charged biological targets. Thiazole-containing variants (e.g., ) exhibit enhanced thermal stability due to aromatic stacking .
Piperazine-Substituted Analogs
Examples from :
| Compound ID | Substituent on Benzoyl Group | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 8b | 4-chloro-3-(trifluoromethyl) | 241–242 | 530 |
| 8c | 3,4-difluoro | 263–266 | 464 |
| 8d | 3-methoxy | 207–209 | 458 |
| 8e | 3-(trifluoromethyl) | 190–193 | 538 |
Key Findings :
Heterocyclic Variants with Triazole Moieties
Triazole-Containing Derivatives :
- 1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2060045-99-8): Features a difluoromethyltriazole group, increasing electronegativity and metabolic resistance. Molecular weight: 346.33 g/mol .
- 1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1955524-20-5): Lacking the difluoromethyl group, it has a lower molecular weight (296.33 g/mol) and reduced steric hindrance .
Complex Pharmacological Derivatives
Example: 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester (CAS: 877399-51-4):
- Molecular weight: 550.45 g/mol.
- Combines pyridine, pyrazole, and piperidine motifs for multitarget engagement. The dichloro-fluorophenyl group enhances selectivity for kinase targets .
Biological Activity
1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound that has garnered significant interest in medicinal and synthetic chemistry due to its unique structure and potential biological activities. The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a piperazine ring with an isopropyl group, making it a versatile candidate for drug development and other applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 355.5 g/mol. Its structure allows for diverse chemical modifications, enhancing its potential applications in various scientific fields, particularly in drug design and synthesis.
The biological activity of 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction may modulate the activity of neurotransmitter systems, potentially influencing therapeutic areas such as pain management and neuroprotection. Specifically, piperazine derivatives have been investigated for their role as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system.
Biological Activities
Research indicates that compounds similar to 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid exhibit various biological activities, including:
- Neuroprotective Effects : The modulation of neurotransmitter systems suggests potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Related compounds have shown promise in treating multidrug-resistant bacterial infections.
- Antimalarial Potential : Similar structural analogs have been identified as inhibitors of plasmodial kinases, which are crucial for malaria parasite survival .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotective | Modulation of neurotransmitter systems | |
| Antimicrobial | Inhibitory effects on multidrug-resistant bacteria | |
| Antimalarial | Inhibition of plasmodial kinases |
Case Study: Neuroprotective Properties
In a study focusing on piperazine derivatives, it was found that certain compounds exhibited significant inhibition of FAAH, leading to increased levels of endocannabinoids. This suggests a potential therapeutic application for pain management and neuroprotection. The precise mechanism involves the compound's ability to bind to the active site of FAAH, thereby preventing the breakdown of endocannabinoids.
Case Study: Antimicrobial Activity
Research into related piperazine derivatives has demonstrated their effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. The structural similarities with 1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid indicate that this compound may also possess similar antimicrobial properties, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
